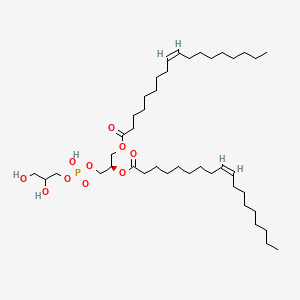

Dioleoylphosphatidylglycerol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

分子式 |

C42H79O10P |

|---|---|

分子量 |

775 g/mol |

IUPAC 名称 |

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |

InChI 键 |

DSNRWDQKZIEDDB-GCMPNPAFSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |

同义词 |

1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dioleoylphosphatidylglycerol (DOPG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as Dioleoylphosphatidylglycerol (DOPG). This anionic phospholipid is a critical component in the formulation of liposomal drug delivery systems and a key molecule in immunological research. This document details both chemical and enzymatic synthesis routes, outlines purification protocols, and presents quantitative data to aid in method selection and optimization.

Introduction to this compound (DOPG)

This compound (DOPG) is a glycerophospholipid consisting of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoglycerol head group at the sn-3 position.[1] Its anionic nature at physiological pH makes it a valuable component in liposomes, where it can modulate membrane fluidity, charge, and interaction with biological systems.[2] Notably, DOPG has been shown to play a role in the modulation of the immune response, including the inhibition of Toll-like receptor 2 (TLR2) signaling.[3]

Synthesis of this compound

DOPG can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, scalability, and the availability of starting materials and equipment.

Chemical Synthesis

Chemical synthesis of DOPG is a multi-step process that offers control over the stereochemistry of the final product. A common approach involves the phosphorylation of a protected diacylglycerol.

This protocol is adapted from a stereospecific synthesis of phosphatidylglycerols.[4]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (B92270) (anhydrous)

-

Glycerol

-

Triethylamine

-

Solvents: Dichloromethane (B109758) (DCM, anhydrous), Chloroform (B151607), Methanol (B129727)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Phosphorylation of 1,2-dioleoyl-sn-glycerol:

-

Dissolve 1,2-dioleoyl-sn-glycerol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

Once the reaction is complete, slowly add water to the reaction mixture to hydrolyze the excess POCl₃ and form the phosphatidic acid.

-

Extract the product with a mixture of chloroform and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude dioleoylphosphatidic acid (DOPA).

-

-

Coupling with Glycerol:

-

Dissolve the crude DOPA (1 equivalent) and glycerol (3 equivalents) in anhydrous pyridine.

-

Add a coupling agent such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) (1.5 equivalents).

-

Stir the reaction at room temperature for 24-48 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with chloroform.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude DOPG by silica gel column chromatography.

-

Enzymatic Synthesis

Enzymatic synthesis of DOPG offers a milder and often more specific alternative to chemical synthesis. The most common method utilizes phospholipase D (PLD) to catalyze a transphosphatidylation reaction, where the choline (B1196258) head group of a phosphatidylcholine (PC), such as dioleoylphosphatidylcholine (DOPC), is replaced by glycerol.[3][5]

This protocol is based on established methods for PLD-catalyzed transphosphatidylation.[6][7][8]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Glycerol

-

Phospholipase D (PLD) from a microbial source (e.g., Streptomyces sp.)

-

Buffer: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.6)

-

Calcium chloride (CaCl₂)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup:

-

Prepare a biphasic reaction system.

-

In a suitable reaction vessel, dissolve DOPC in an organic solvent (e.g., diethyl ether).

-

Prepare an aqueous phase containing the sodium acetate buffer, a high concentration of glycerol (e.g., a molar ratio of at least 5:1 glycerol to DOPC), and CaCl₂ (e.g., 50 mM).[6]

-

Add the PLD enzyme to the aqueous phase.

-

-

Enzymatic Reaction:

-

Combine the organic and aqueous phases and stir vigorously at a controlled temperature (e.g., 30-40°C) to create an emulsion and facilitate the reaction at the interface.

-

The reaction time can vary from a few hours to 24 hours, depending on the enzyme activity and substrate concentrations. Monitor the reaction progress by TLC or HPLC.

-

-

Reaction Termination and Product Extraction:

-

Once the reaction has reached the desired conversion, stop the reaction by adding a solvent mixture such as chloroform/methanol (2:1, v/v) to create a single phase.

-

Add water and centrifuge to separate the phases.

-

Collect the lower organic phase containing the DOPG.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.

-

-

Purification:

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude DOPG using silica gel column chromatography.

-

Comparison of Synthesis Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Starting Materials | 1,2-dioleoyl-sn-glycerol, POCl₃, Glycerol | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Glycerol |

| Number of Steps | Multi-step | Typically a one-step reaction |

| Reaction Conditions | Harsh (anhydrous solvents, reactive chemicals) | Mild (aqueous buffers, moderate temperatures) |

| Specificity | Can be stereospecific with chiral starting materials | Highly specific, preserves stereochemistry of the backbone |

| Typical Yield | 40-60% (overall) | High, can be nearly quantitative (>90%)[6][8] |

| Byproducts | Various, depending on side reactions | Primarily phosphatidic acid (from hydrolysis) |

| Scalability | Can be challenging to scale up | More readily scalable |

Purification of this compound

Purification is a critical step to obtain high-purity DOPG suitable for research and pharmaceutical applications. The primary methods are silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Silica Gel Column Chromatography

This is a widely used method for the purification of lipids on a preparative scale.

Materials:

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Solvents: Chloroform, Methanol, Hexane (B92381), Ethyl Acetate

-

Crude DOPG dissolved in a minimal amount of chloroform

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).

-

Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.[9]

-

Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

-

-

Sample Loading:

-

Dissolve the crude DOPG in a minimal volume of chloroform.

-

Carefully apply the sample to the top of the column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity. A common gradient starts with pure chloroform and gradually increases the percentage of methanol.[2]

-

A typical gradient might be:

-

Chloroform (100%) to elute non-polar impurities.

-

Chloroform:Methanol (98:2 to 95:5, v/v) to elute DOPG.

-

Higher concentrations of methanol to elute more polar impurities.

-

-

Collect fractions and monitor the composition of each fraction by TLC.

-

-

Product Recovery:

-

Combine the fractions containing pure DOPG.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

-

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is an excellent analytical and semi-preparative technique for obtaining high-purity DOPG.

Materials:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reverse-phase column

-

Mobile Phase A: Water with an additive (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium (B1175870) acetate)

-

Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:20, v/v) with the same additive as Mobile Phase A

-

Purified DOPG from column chromatography, dissolved in the mobile phase

Procedure:

-

Column Equilibration:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% B).

-

-

Sample Injection:

-

Inject the dissolved DOPG sample onto the column.

-

-

Gradient Elution:

-

Run a gradient program to separate the components. A typical gradient for phospholipids (B1166683) might be:

-

Start at 80% B.

-

Increase to 100% B over 20-30 minutes.[10]

-

Hold at 100% B for 5-10 minutes to elute all components.

-

Return to the initial conditions and re-equilibrate for the next injection.

-

-

-

Fraction Collection and Analysis:

-

Collect the peak corresponding to DOPG.

-

The purity of the collected fraction can be assessed by re-injecting an aliquot into the HPLC system.

-

Visualizing Workflows and Pathways

Synthesis and Purification Workflows

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis and purification of DOPG.

DOPG in Biological Signaling

DOPG has been identified as an inhibitor of the Toll-like Receptor 2 (TLR2) signaling pathway. TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial components. The diagram below illustrates the MyD88-dependent signaling cascade initiated by TLR2 activation, which DOPG can modulate.

Conclusion

The synthesis and purification of high-purity this compound are essential for its application in advanced drug delivery systems and immunological research. Enzymatic synthesis using phospholipase D generally offers a more efficient and environmentally friendly route, often resulting in higher yields compared to multi-step chemical synthesis. Purification by silica gel column chromatography followed by reverse-phase HPLC can yield DOPG of very high purity. The choice of the optimal synthesis and purification strategy will depend on the specific requirements of the research or application, including scale, desired purity, and available resources.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. researchgate.net [researchgate.net]

- 3. The formation of phosphatidylglycerol and other phospholipids by the transferase activity of phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient secretory expression of phospholipase D for the high-yield production of phosphatidylserine and phospholipid derivates from soybean lecithin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Anti-Inflammatory Mechanism of Action of Dioleoylphosphatidylglycerol (DOPG)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioleoylphosphatidylglycerol (DOPG) is a naturally occurring phospholipid that has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the direct inhibition of the innate immune system's pattern recognition receptors, specifically Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4).[1][2] By interfering with the activation of these receptors by both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), DOPG effectively suppresses downstream pro-inflammatory signaling cascades. This includes the inhibition of Nuclear Factor-kappa B (NF-κB) activation and the subsequent reduction in the production and release of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2][3][4] Evidence suggests this inhibitory action is mediated through interaction with the TLR co-receptor CD14, disrupting the presentation of inflammatory ligands to the TLRs.[3][4] Beyond its direct anti-inflammatory effects, DOPG also promotes keratinocyte proliferation and enhances macrophage mitochondrial function, highlighting its therapeutic potential in conditions characterized by chronic inflammation and impaired tissue repair, such as diabetic wounds and psoriasis.[1][2] This document provides a comprehensive overview of DOPG's mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

The cornerstone of DOPG's anti-inflammatory effect is its ability to attenuate the activation of the innate immune system. This is primarily achieved by inhibiting the function of Toll-like Receptors (TLRs), which are critical for recognizing molecular patterns associated with pathogens (PAMPs) and cellular damage (DAMPs).

Targeting TLR2 and TLR4 Activation

DOPG specifically inhibits the activation of TLR2 and TLR4.[1] These receptors are key sensors for a wide array of inflammatory stimuli, including bacterial components and endogenous molecules released from stressed or damaged cells, such as S100A9 and Heat Shock Protein B4 (HSPB4).[2][4] The proposed mechanism involves the TLR accessory molecule CD14, which serves as a co-receptor for both TLR2 and TLR4.[3][4] DOPG is thought to bind to CD14, thereby disrupting its ability to present PAMPs and DAMPs to the TLRs, which is a necessary step for receptor activation.[3] This initial blockade is the critical event that prevents the initiation of the inflammatory cascade.

Downregulation of the NF-κB Signaling Pathway

Activation of TLRs normally triggers a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[5] TLR signaling leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[5] This frees NF-κB to translocate into the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. By blocking the initial TLR activation, DOPG prevents IκB degradation and keeps NF-κB sequestered in the cytoplasm, effectively halting this entire pro-inflammatory program.[2]

Quantitative Data Summary

The anti-inflammatory efficacy of DOPG has been quantified in various in vitro models. The following tables summarize key findings from studies using keratinocytes, macrophages, and engineered reporter cell lines.

Table 1: Effect of DOPG on DAMP-Induced Cytokine Expression

| Cell Type | Stimulus | DOPG Conc. | Outcome | Reference |

|---|---|---|---|---|

| Primary Mouse Keratinocytes | S100A9 | 100 µg/mL | Inhibited mRNA expression of IL-1β, IL-6, and TNF-α to near-control levels. | [3] |

| RAW 264.7 Macrophages | S100A9 | 100 µg/mL | Inhibited mRNA expression of IL-1β, IL-6, and TNF-α. | [3] |

| RAW 264.7 Macrophages | S100A9 | Not specified | Reduced TNF-α protein secretion as measured by ELISA. | [3] |

| Mouse Macrophages | HSPB4 (0.1-1 µg/mL) | Not specified | Inhibited transcriptional upregulation of IL-1α, IL-1β, IL-6, and TNF-α. |[4] |

Table 2: Inhibition of TLR2 Activation by DOPG in a Reporter Cell Line

| Cell Line | Stimulus | DOPG Conc. | Assay | Outcome | Reference |

|---|---|---|---|---|---|

| HEK-Blue™ hTLR2 | S100A9 (10 µg/mL) | 100 µg/mL | SEAP Reporter | Significantly inhibited TLR2 activation (p<0.001). | [3] |

| HEK-Blue™ hTLR2 | hBD2 (25 µg/mL) | 100 µg/mL | SEAP Reporter | Significantly inhibited TLR2 activation (p<0.01). |[3] |

Key Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the anti-inflammatory action of DOPG.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the investigation of DOPG's effects on macrophage cells stimulated with an inflammatory agent.

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[6]

-

Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for protein/RNA extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of DOPG (e.g., 10-100 µg/mL) for 1-2 hours. Include a vehicle control group.

-

Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS or 10 µg/mL S100A9) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine protein analysis (ELISA) and lyse the cells to extract RNA (for qRT-PCR) or protein (for Western blot).

TLR Activation Reporter Assay

This protocol uses a HEK293 cell line engineered to express a specific TLR and a reporter gene to quantify receptor activation.

-

Cell Culture: Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions, typically in DMEM with 10% FBS, penicillin-streptomycin, and specific selection antibiotics.

-

Assay Procedure: Seed the cells in a 96-well plate. Add DOPG (e.g., 100 µg/mL) or a control lipid to the wells. Immediately add the TLR2 agonist (e.g., S100A9 or human β-defensin-2).[3]

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂. During this time, TLR2 activation will induce the expression and secretion of Secreted Embryonic Alkaline Phosphatase (SEAP) into the medium.

-

Detection: Collect a small aliquot of the supernatant and add it to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Quantification: Incubate for 1-3 hours and measure the absorbance at 620-650 nm using a microplate reader. The absorbance is directly proportional to TLR2 activation.[3]

Cytokine Quantification by ELISA

-

Sample Preparation: Collect cell culture supernatant as described in protocol 3.1. Centrifuge to remove any cells or debris.

-

ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6) using a commercial kit according to the manufacturer's protocol. This typically involves adding the supernatant to a 96-well plate pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentration by comparing the readings to a standard curve generated with recombinant cytokine.[6]

Broader Biological Effects and Therapeutic Outlook

The mechanism of DOPG extends beyond simple inflammation suppression, encompassing effects that promote tissue homeostasis and repair. This dual action makes it a particularly promising therapeutic candidate.

DOPG has been shown to enhance macrophage mitochondrial function and exert a pro-proliferative effect on keratinocytes.[1] This suggests that in a wound environment, DOPG not only dampens the excessive inflammation that can stall healing but also actively supports the cellular processes required for tissue regeneration. This logical relationship—where inhibiting an overactive inflammatory response allows for and supports pro-reparative functions—is central to its therapeutic potential, particularly in chronic wounds where inflammation is a key pathological driver.[1][2]

References

- 1. Phosphatidylglycerol to Treat Chronic Skin Wounds in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatidylglycerol inhibits toll-like receptor-mediated inflammation by danger-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Heat Shock Protein B4 (HSPB4)-Induced Inflammatory Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of Dioleoylphosphatidylglycerol in Mitochondrial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of dioleoylphosphatidylglycerol (DOPG) in mitochondrial membranes. While direct research on the specific functions of DOPG within this organelle is nascent, its significance is primarily understood through its crucial role as a precursor in the biosynthesis of cardiolipin (B10847521), a phospholipid vital for mitochondrial structure and function. This document details the biosynthetic pathway of cardiolipin, the involvement of phosphatidylglycerol, and the use of DOPG as a valuable tool in model membrane systems for studying mitochondrial proteins. Furthermore, this guide presents detailed experimental protocols for the preparation of DOPG-containing liposomes and the reconstitution of mitochondrial proteins, alongside quantitative data on mitochondrial lipid composition and the biophysical properties of relevant lipid bilayers. Signaling pathways pertinent to mitochondrial function and logical experimental workflows are visualized to provide a comprehensive understanding for researchers in the field.

Introduction

Mitochondria, the powerhouses of the cell, are characterized by a unique double-membrane structure, with the inner mitochondrial membrane (IMM) being the site of oxidative phosphorylation. The lipid composition of the IMM is critical for its function, providing the necessary environment for the assembly and operation of the respiratory chain complexes and ATP synthase. Among the diverse array of phospholipids (B1166683), anionic lipids play a particularly important role. While cardiolipin (CL) is the most well-known anionic phospholipid of the IMM, its precursor, phosphatidylglycerol (PG), is also of significant interest. This compound (DOPG), a species of PG with two oleic acid chains, serves as a key intermediate in the synthesis of mature cardiolipin and is frequently utilized in in vitro models to mimic the anionic properties of the mitochondrial inner membrane. This guide will delve into the established and potential roles of DOPG in the context of mitochondrial membranes.

The Central Role of Phosphatidylglycerol in Cardiolipin Biosynthesis

The primary and most well-documented role of phosphatidylglycerol in mitochondria is its function as an essential precursor for the synthesis of cardiolipin.[1][2][3] Cardiolipin is a unique dimeric phospholipid that is almost exclusively found in the inner mitochondrial membrane and is indispensable for the optimal functioning of numerous mitochondrial processes, including cellular energy metabolism, mitochondrial dynamics, and the initiation of apoptosis.[4]

The biosynthesis of cardiolipin is a multi-step process that occurs on the matrix side of the inner mitochondrial membrane.[5] The pathway begins with the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG).[4] Subsequently, the enzyme phosphatidylglycerophosphate (PGP) synthase catalyzes the reaction between CDP-DAG and glycerol-3-phosphate to form PGP. A phosphatase then dephosphorylates PGP to yield phosphatidylglycerol (PG).[4] Finally, cardiolipin synthase catalyzes the condensation of PG with another molecule of CDP-DAG to form nascent cardiolipin.[6] This nascent cardiolipin undergoes further remodeling, primarily through the action of the enzyme tafazzin, to achieve its mature and functionally optimal acyl chain composition.[3]

Given that DOPG is a specific molecular species of PG, it directly participates in this pathway as a substrate for cardiolipin synthase.

Visualization of the Cardiolipin Biosynthesis Pathway

The following diagram illustrates the key steps in the synthesis of cardiolipin, highlighting the central role of phosphatidylglycerol.

Caption: Biosynthesis of cardiolipin in the mitochondrial matrix.

This compound in Model Membrane Systems for Mitochondrial Research

Due to the challenges of studying membrane proteins in their native environment, researchers often utilize model membrane systems, such as liposomes, to investigate their structure and function. DOPG is a valuable tool in this context, as it can be used to create unilamellar vesicles that mimic the negative charge of the inner mitochondrial membrane, a critical factor for the proper folding and function of many mitochondrial proteins.

Quantitative Data

The lipid composition of mitochondrial membranes is complex and varies between the outer and inner membranes. Anionic phospholipids, including phosphatidylglycerol and cardiolipin, are predominantly found in the inner membrane.

| Phospholipid | Inner Mitochondrial Membrane (Pig Heart) (%) | Inner Mitochondrial Membrane (S. cerevisiae) (%) |

| Phosphatidylethanolamine | 37.0 | 24.0 |

| Phosphatidylcholine | 26.5 | 38.4 |

| Cardiolipin | 25.4 | 16.1 |

| Phosphatidylinositol | 4.5 | 16.2 |

| Phosphatidylserine | - | 3.8 |

| Phosphatidic Acid | - | 1.5 |

| Data adapted from relevant literature.[7] |

The physical properties of lipid bilayers are crucial for their biological function. The inclusion of different phospholipids can alter these properties.

| Lipid Composition | Area per Lipid (Ų) at 30°C | Hydrocarbon Thickness (Å) at 30°C |

| DOPC | 72.4 | 29.8 |

| POPG | 68.9 | 32.2 |

| Data for phosphatidylglycerol species are presented as a proxy for DOPG.[8] |

Experimental Protocols

This protocol describes a common method for preparing liposomes of a defined size.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in chloroform (B151607)

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (or other desired lipids)

-

Chloroform

-

Nitrogen gas source

-

Vacuum desiccator

-

Hydration buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block

Procedure:

-

In a clean glass vial, combine the desired lipids in chloroform. For example, a 1:4 molar ratio of DOPG to DOPC is often used to mimic the charge of mitochondrial membranes.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. The final lipid concentration is typically between 10 and 20 mg/mL.

-

The lipid suspension is then subjected to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath to create multilamellar vesicles.

-

Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

-

Equilibrate the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.

-

Pass the lipid suspension through the extruder 11-21 times to form unilamellar vesicles of a uniform size.

-

Store the resulting LUVs at 4°C.

This protocol describes the incorporation of a purified mitochondrial protein into pre-formed liposomes.

Materials:

-

Purified bovine heart mitochondrial F1F0-ATP synthase

-

DOPG-containing LUVs (prepared as described above)

-

Detergent (e.g., n-Dodecyl β-D-maltoside (DDM) or CHAPS)

-

Bio-Beads SM-2

-

Reconstitution buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 200 mM Potassium Acetate, 7 mM Magnesium Acetate, 2 mM DTT)

-

Ultracentrifuge

Procedure:

-

Solubilize the purified ATP synthase in the reconstitution buffer containing a concentration of detergent above its critical micelle concentration (CMC).

-

Mix the solubilized protein with the pre-formed DOPG-containing LUVs at a desired lipid-to-protein ratio (e.g., 400:1 w/w).[9]

-

Incubate the mixture for 30 minutes at room temperature with gentle agitation to allow for the insertion of the protein into the lipid bilayer.

-

Remove the detergent by adding Bio-Beads SM-2 to the mixture and incubating for several hours or overnight at 4°C. The gradual removal of the detergent drives the spontaneous reconstitution of the protein into the liposomes.

-

Separate the proteoliposomes from unincorporated protein and empty liposomes by ultracentrifugation, often using a sucrose (B13894) density gradient.[10]

-

Collect the proteoliposome fraction and resuspend in the desired buffer for functional assays.

Visualization of Experimental Workflow for Studying Reconstituted Mitochondrial Proteins

The following diagram outlines a general workflow for the functional analysis of a mitochondrial protein reconstituted into DOPG-containing liposomes.

Caption: Workflow for functional analysis of reconstituted proteins.

Potential Signaling Roles of this compound in Mitochondria

While the direct signaling roles of DOPG in mitochondria are not well-established, the functions of other anionic phospholipids provide a basis for hypothesis. Anionic lipids are known to be involved in the recruitment of proteins to membranes and in modulating their activity. For instance, cardiolipin plays a direct role in the activation of certain proteins and is involved in mitochondrial-mediated apoptosis.[11]

Interaction with Apoptotic Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with pro-apoptotic members like Bax and Bak mediating mitochondrial outer membrane permeabilization (MOMP).[12][13] The interaction of these proteins with the mitochondrial membranes is a critical step in their activation and oligomerization. While cardiolipin is known to play a role in this process, it is plausible that other anionic phospholipids, such as DOPG, could also contribute to the recruitment and activation of pro-apoptotic proteins at the mitochondrial surface. However, this remains a speculative area requiring further investigation.

Visualization of a Hypothetical Signaling Role in Apoptosis

The following diagram illustrates a hypothetical scenario where DOPG could contribute to the recruitment of pro-apoptotic proteins to the mitochondrial membrane.

Caption: Hypothetical role of DOPG in apoptosis.

Conclusion and Future Directions

While direct evidence for independent signaling or regulatory roles of DOPG within mitochondria is currently limited, the known functions of other anionic phospholipids suggest that this is a promising area for future research. Elucidating whether DOPG has specific interactions with mitochondrial proteins or plays a direct role in processes such as mitochondrial dynamics or apoptosis will provide a more complete understanding of the intricate interplay between lipids and proteins in this vital organelle. Further research employing advanced lipidomics, biophysical techniques, and cell biology approaches is necessary to fully uncover the multifaceted roles of DOPG in mitochondrial health and disease.

References

- 1. Mechanical properties of lipid bilayers and regulation of mechanosensitive function: From biological to biomimetic channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipid-cationic lipid interactions: influences on membrane and vesicle properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulating Liposome Surface Charge for Maximized ATP Regeneration in Synthetic Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Cytochrome C Peroxidase Function Through Coordinated Foldon Loop Dynamics upon Interaction with Anionic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cell-Free Integration of a Polytopic Mitochondrial Membrane Protein into Liposomes Occurs Cotranslationally and in a Lipid-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Signaling Molecules in Mitochondrial Stress Response [frontiersin.org]

- 7. Identity, structure, and function of the mitochondrial permeability transition pore: controversies, consensus, recent advances, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]

- 12. Pro-apoptotic complexes of BAX and BAK on the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Phospholipid: An In-depth Technical Guide to the Biosynthetic Pathway of Dioleoylphosphatidylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of dioleoylphosphatidylglycerol (DOPG), a significant phospholipid in cellular membranes. This document details the enzymatic reactions, key intermediates, and regulatory mechanisms governing its synthesis. Furthermore, it offers a compilation of detailed experimental protocols for the investigation of this pathway, alongside quantitative data to support further research and development in related fields.

The Biosynthetic Pathway of this compound (DOPG)

The de novo synthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum and mitochondria. The pathway can be broadly divided into two major stages: the formation of the dioleoyl-substituted backbone and the subsequent addition and modification of the polar head group.

Stage 1: Formation of Dioleoylphosphatidic Acid (DOPA)

The synthesis of DOPG begins with the creation of its specific diacylglycerol backbone, dioleoylphosphatidic acid. This process involves the sequential acylation of a glycerol-3-phosphate backbone with two molecules of oleoyl-CoA.

-

Acylation of Glycerol-3-Phosphate: The pathway initiates with the enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the transfer of an oleoyl (B10858665) group from oleoyl-CoA to the sn-1 position of glycerol-3-phosphate, forming 1-oleoyl-lysophosphatidic acid.

-

Formation of Phosphatidic Acid: Subsequently, the enzyme 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT) facilitates the acylation of the sn-2 position of 1-oleoyl-lysophosphatidic acid with a second molecule of oleoyl-CoA, yielding 1,2-dioleoyl-sn-phosphatidic acid (DOPA). The specificity of certain AGPAT isoforms for oleoyl-CoA is a critical determinant for the specific production of the dioleoyl backbone.[1]

Stage 2: Synthesis of the Phosphatidylglycerol Headgroup

Once DOPA is synthesized, it serves as the precursor for the formation of the phosphatidylglycerol headgroup through a series of enzymatic reactions.

-

Activation of Phosphatidic Acid: Dioleoylphosphatidic acid is activated by the enzyme CDP-diacylglycerol synthase (CDS). This enzyme catalyzes the reaction between DOPA and cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-dioleoylglycerol (CDP-DOPG), a high-energy intermediate.[2][3] The substrate specificity of CDS isoforms can influence the utilization of DOPA.[4][5]

-

Formation of Phosphatidylglycerol Phosphate (B84403): The key committed step in phosphatidylglycerol synthesis is catalyzed by phosphatidylglycerol phosphate (PGP) synthase. This enzyme facilitates the condensation of CDP-DOPG with glycerol-3-phosphate to form this compound phosphate (DOPGP) and releases cytidine monophosphate (CMP).[6]

-

Dephosphorylation to Phosphatidylglycerol: In the final step, the phosphate group is removed from DOPGP by the enzyme phosphatidylglycerol phosphate phosphatase (PGPP) to yield the final product, this compound (DOPG).

The overall biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthetic pathway of this compound (DOPG).

Quantitative Data

The following tables summarize key quantitative parameters for enzymes involved in the DOPG biosynthetic pathway.

Table 1: Kinetic Parameters of Acyltransferases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism |

| Oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase | Oleoyl-CoA | 11 | 6.1 | Mouse Brain |

| Oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase | 1-acylglycerophosphocholine | 107 | 6.1 | Mouse Brain |

Table 2: Substrate Specificity and Activity of CDP-Diacylglycerol Synthase (CDS) Isoforms

| Enzyme Isoform | Substrate (Phosphatidic Acid Species) | Relative Activity (%) | Specific Activity (pmol CDP-DG/min) | Source |

| CDS1 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 100 | 164.4 ± 4.6 | Human |

| CDS1 | 1-stearoyl-2-linoleoyl-PA (SLPA) | ~100 | Not specified | Human |

| CDS2 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 100 | 289.8 ± 12.8 | Human |

| CDS2 | 1-stearoyl-2-linoleoyl-PA (SLPA) | ~25 | Not specified | Human |

Note: Data for dioleoyl-phosphatidic acid was not explicitly available and is inferred from studies on similar unsaturated fatty acid species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DOPG biosynthetic pathway.

Lipidomics Analysis of DOPG by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of DOPG from biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Caption: Workflow for lipidomics analysis of DOPG.

Methodology:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and store at -80°C.

-

For tissues, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.

-

-

Lipid Extraction (Folch Method):

-

Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable mobile phase, such as methanol or isopropanol (B130326).

-

-

HPLC Separation:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution program with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Operate the mass spectrometer in negative ion mode for the detection of phosphatidylglycerols.

-

Use a precursor ion scan or neutral loss scan specific for the phosphatidylglycerol head group to identify PG species.

-

For quantification, use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for DOPG. A deuterated DOPG internal standard should be used for accurate quantification.

-

-

Data Analysis:

-

Process the raw data using specialized lipidomics software to identify and quantify DOPG based on its retention time and mass-to-charge ratio.

-

Radiolabeling Studies of DOPG Biosynthesis

This protocol describes a method to trace the incorporation of oleic acid into DOPG using radiolabeled precursors.

Caption: Workflow for radiolabeling studies of DOPG biosynthesis.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells in a medium containing [14C]-oleic acid for a specified period to allow for its incorporation into cellular lipids.

-

-

Cell Harvesting and Lipid Extraction:

-

After the incubation period, wash the cells with PBS to remove unincorporated radiolabel.

-

Harvest the cells and perform lipid extraction as described in the lipidomics protocol (Section 3.1).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the radioactive lipid extract onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate in a solvent system that effectively separates phospholipids (B1166683). A common system is chloroform:methanol:acetic acid (65:25:10, v/v/v).

-

Include a non-radioactive DOPG standard on the plate for identification.

-

-

Detection and Quantification:

-

Visualize the separated lipid spots using autoradiography or a phosphorimager.

-

Identify the DOPG spot by comparing its migration to the standard.

-

Quantify the radioactivity in the DOPG spot using liquid scintillation counting or densitometry of the autoradiogram to determine the rate of [14C]-oleic acid incorporation.

-

Enzyme Assays

3.3.1. CDP-Diacylglycerol Synthase (CDS) Assay (Radiometric)

This assay measures the activity of CDS by quantifying the formation of radiolabeled CDP-diacylglycerol from radiolabeled CTP.[2][3]

Methodology:

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and a non-ionic detergent like Triton X-100.

-

Add dioleoylphosphatidic acid (DOPA) as the substrate.

-

Add [α-32P]CTP as the radiolabeled substrate.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

-

Incubate the reaction mixture at 37°C for a defined time.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding a chloroform:methanol mixture.

-

Separate the lipid phase containing the [32P]CDP-DOPG product from the aqueous phase containing unreacted [α-32P]CTP by centrifugation.

-

Spot the lipid phase onto a TLC plate and develop to separate CDP-DOPG from other lipids.

-

-

Quantification:

-

Visualize and quantify the radioactive CDP-DOPG spot using autoradiography and scintillation counting.

-

3.3.2. Phosphatidylglycerol Phosphate (PGP) Synthase Assay

This assay measures the activity of PGP synthase by monitoring the formation of phosphatidylglycerol phosphate from CDP-diacylglycerol and glycerol-3-phosphate.

Methodology:

-

Substrate Preparation:

-

Prepare a substrate mixture containing CDP-dioleoylglycerol (CDP-DOPG) and [U-14C]glycerol-3-phosphate in a buffer containing a detergent to solubilize the lipid substrate.

-

-

Enzyme Reaction:

-

Add the enzyme preparation (e.g., mitochondrial fraction or purified enzyme) to the substrate mixture.

-

Incubate at 37°C for a specific time.

-

-

Product Extraction and Separation:

-

Terminate the reaction by adding an acidic solution followed by a two-phase extraction with chloroform and methanol.

-

The radiolabeled product, [14C]DOPGP, will partition into the organic phase.

-

Separate the phospholipids in the organic phase using TLC.

-

-

Detection and Quantification:

-

Detect the radiolabeled DOPGP spot by autoradiography.

-

Quantify the amount of product formed by scraping the corresponding silica from the TLC plate and measuring the radioactivity by liquid scintillation counting.

-

Conclusion

The biosynthesis of this compound is a fundamental cellular process with implications for membrane structure and function. Understanding this pathway in detail is crucial for researchers in lipid biochemistry, cell biology, and drug development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the enzymes and regulatory mechanisms that govern the synthesis of this important phospholipid. Future research focusing on the specificities of the involved acyltransferases and synthases will further elucidate the precise control of DOPG production in various physiological and pathological contexts.

References

- 1. Purification of phosphatidylglycerophosphate synthase from Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin-layer chromatography of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of phosphatidylglycerophosphate synthase from Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files.core.ac.uk [files.core.ac.uk]

The Pivotal Role of Dioleoylphosphatidylglycerol in the Architecture and Function of Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleoylphosphatidylglycerol (DOPG), an anionic phospholipid, is a crucial component of bacterial cell membranes, profoundly influencing their structural integrity, biophysical properties, and interaction with the external environment. This technical guide provides an in-depth exploration of the multifaceted functions of DOPG in bacterial membranes. It delves into its role in modulating membrane fluidity, thickness, and permeability, its critical interactions with membrane-associated proteins, and its involvement in signaling pathways, particularly those conferring resistance to antimicrobial peptides. This document synthesizes quantitative data from biophysical studies, presents detailed protocols for key experimental methodologies, and visualizes complex molecular interactions to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The bacterial cell membrane, a dynamic and complex barrier, is fundamental to cellular life, mediating nutrient transport, energy transduction, and environmental sensing. The lipid composition of this membrane is a key determinant of its physical and biological properties. Among the diverse array of bacterial lipids, phosphatidylglycerol (PG) and its di-oleoyl variant, DOPG, stand out for their significant contributions to membrane function. The anionic nature of the PG headgroup imparts a net negative charge to the bacterial surface, a feature that has profound implications for interactions with cationic molecules, including antimicrobial peptides (AMPs), which are crucial components of the host innate immune system.[1][2] Understanding the precise functions of DOPG is therefore paramount for elucidating bacterial physiology and for the rational design of novel antimicrobial strategies.

Biophysical Properties of DOPG-Containing Membranes

The incorporation of DOPG into a lipid bilayer significantly alters its biophysical characteristics. These changes are critical for maintaining membrane homeostasis and for facilitating the functions of membrane-embedded proteins.

Membrane Fluidity and Phase Behavior

DOPG influences the fluidity of bacterial membranes, a parameter essential for processes such as cell division and protein function. Studies using fluorescent probes like Laurdan have demonstrated that the presence of anionic lipids like DOPG can modulate lipid packing and phase behavior. While DOPG itself has a relatively low phase transition temperature, its interactions with other lipids, such as phosphatidylethanolamine (B1630911) (PE), can lead to the formation of distinct lipid domains.[3] These microdomains, enriched in specific lipids, are thought to be crucial for the spatial organization of membrane proteins and signaling complexes.[4]

Membrane Thickness and Permeability

The thickness of the lipid bilayer is another critical parameter affected by its lipid composition. While direct quantitative data on the specific effect of varying DOPG concentrations on bacterial membrane thickness is complex and depends on the overall lipid mixture, studies on model membranes provide valuable insights. For instance, the interaction of antimicrobial peptides with DOPG-containing bilayers can lead to localized thinning or thickening of the membrane, which is a key aspect of their mechanism of action.[5][6]

Table 1: Quantitative Effects of Anionic Phospholipids on Bacterial Membrane Properties

| Parameter | Lipid Composition | Method | Quantitative Finding | Reference(s) |

| Membrane Permeability | E. coli Δtol-pal mutants (altered outer membrane) | Liposome (B1194612) swelling assay | 3- to 5-fold increase in permeability compared to wild-type. | [8] |

| Membrane Thinning by AMP | DOPG bilayers | Atomic Force Microscopy (AFM) & Dual Polarization Interferometry (DPI) | GL13K peptide induced localized removal of lipid, creating thinned regions. | [5] |

| Membrane Thickening by AMP | Dipalmitoylphosphatidylglycerol (DPPG) membranes | X-ray Diffraction | The antimicrobial peptide PGLa induces thickening of DPPG membranes. | [6] |

| Ion Permeability | Bacterial cytoplasmic membranes | Ion-selective electrodes | Antimicrobial peptides induce K+ efflux, indicating increased permeability. | [9] |

DOPG and its Interaction with Membrane Proteins

The lipid environment plays a crucial role in the proper folding, stability, and function of integral and peripheral membrane proteins. DOPG, with its anionic headgroup, engages in specific electrostatic interactions with positively charged amino acid residues in proteins, thereby influencing their localization and activity.

Protein Targeting and Localization

The localization of many proteins to specific sites within the bacterial membrane, such as the cell poles or the division septum, is often dependent on the presence of specific lipid domains.[4] For instance, the sensor kinase SaeS of the SaeRS two-component system in Staphylococcus aureus has been shown to bind directly to both cardiolipin (B10847521) and phosphatidylglycerol, and this interaction is critical for its kinase activity.[10][11] This highlights the role of DOPG in creating specific membrane environments that recruit and regulate the function of key cellular proteins.

Modulation of Protein Activity

The activity of membrane-embedded enzymes and transporters can be allosterically regulated by the surrounding lipid bilayer. The presence of DOPG can influence the conformational dynamics of these proteins, leading to changes in their catalytic activity or transport efficiency. While specific quantitative data on the modulation of a wide range of bacterial membrane protein activities by DOPG is an active area of research, studies on model systems have demonstrated the principle of lipid-dependent enzyme activation.[12]

Table 2: Protein Interactions with PG-Containing Membranes

| Protein | Bacterial Species | Lipid(s) | Method | Finding | Reference(s) |

| SaeS (sensor kinase) | Staphylococcus aureus | Phosphatidylglycerol, Cardiolipin | In vitro binding assays | Direct binding of SaeS to PG and cardiolipin is essential for its kinase activity. | [10][11] |

| MprF | Staphylococcus aureus | Phosphatidylglycerol | In vitro synthesis assay | MprF utilizes PG as a substrate for the synthesis of lysyl-phosphatidylglycerol. | |

| Hydrophobic peptides with cationic flanks | Model systems | DOPG, DOPS | Fluorescence spectroscopy | Anionic lipids like DOPG stabilize the transmembrane configuration of these peptides. | |

| Various serum proteins | Model systems | Liposomes with DPPG | Differential Scanning Calorimetry, Light Scattering | Surface charge from DPPG influences the extent of protein adsorption to liposomes. | [13] |

DOPG in Bacterial Signaling and Antimicrobial Resistance

Phosphatidylglycerol and its derivatives are not merely structural components but also play active roles in bacterial signaling pathways, most notably in the response to environmental stress and in the development of resistance to antimicrobial peptides.

The MprF-Mediated Lysyl-Phosphatidylglycerol Synthesis Pathway

A key mechanism by which many Gram-positive bacteria, such as Staphylococcus aureus, resist cationic antimicrobial peptides is through the modification of their membrane lipids. The enzyme MprF (Multiple Peptide Resistance Factor) catalyzes the transfer of a lysine (B10760008) residue from lysyl-tRNA to the glycerol (B35011) headgroup of phosphatidylglycerol, forming lysyl-phosphatidylglycerol (L-PG).[1][14][15] This modification introduces a positive charge to the membrane surface, leading to electrostatic repulsion of positively charged AMPs and reducing their ability to bind to and disrupt the membrane.[2] The expression of mprF is often regulated by two-component systems that sense envelope stress, thereby providing an adaptive resistance mechanism.[5]

Role in Two-Component Signaling Systems

Two-component systems, typically consisting of a sensor histidine kinase and a response regulator, are the primary means by which bacteria sense and respond to environmental stimuli. The activity of membrane-bound sensor kinases can be modulated by the local lipid environment. As mentioned earlier, the interaction of the S. aureus sensor kinase SaeS with PG is crucial for its function, demonstrating a direct link between the lipid composition of the membrane and the activation of a key virulence-regulating signaling pathway.[10][11] This suggests that changes in the DOPG content of the membrane in response to environmental cues could be a mechanism for fine-tuning the activity of such signaling systems.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of DOPG in bacterial membranes.

Preparation of DOPG-Containing Liposomes (Model Membranes)

Objective: To create unilamellar vesicles with a defined lipid composition mimicking the bacterial membrane for in vitro assays.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DOPG) in chloroform (B151607)

-

Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)) in chloroform

-

Chloroform

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or Argon gas stream

-

Hydration buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Water bath sonicator or bath-type sonicator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Mixture Preparation: In a clean glass vial, combine the desired molar ratios of DOPG and other lipids from their chloroform stocks. For example, to prepare a 7:3 DOPE:DOPG mixture, combine the appropriate volumes of the stock solutions.

-

Solvent Evaporation: Transfer the lipid mixture to a round-bottom flask. Remove the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids. Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.

-

Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

-

Hydration: Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

-

Vortexing: Vigorously vortex the flask for several minutes until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

Sonication (Optional): To facilitate the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a bath sonicator.

-

Extrusion: Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

-

Vesicle Sizing: Pass the MLV suspension through the extruder at least 11 times. This process forces the lipids through the pores, resulting in the formation of unilamellar vesicles (LUVs) with a relatively uniform size distribution.

-

Storage: Store the prepared liposomes at 4°C and use them within a few days for optimal results.

Measurement of Membrane Fluidity using Laurdan GP Spectroscopy

Objective: To quantify the overall membrane fluidity of bacterial cells or liposomes.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 5 mM in DMSO)

-

Bacterial culture or liposome suspension

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorometer or fluorescence plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

Procedure:

-

Cell/Liposome Preparation: Grow bacterial cells to the desired growth phase or prepare liposomes as described in Protocol 5.1.

-

Staining: Add Laurdan stock solution to the bacterial suspension or liposome solution to a final concentration of 10-50 µM. Incubate in the dark at room temperature for 10-30 minutes to allow the dye to incorporate into the membranes.

-

Washing (for cells): Centrifuge the bacterial suspension to pellet the cells. Resuspend the pellet in fresh, pre-warmed buffer to remove unincorporated dye. Repeat this washing step twice.

-

Measurement: Transfer the stained and washed cell suspension or the stained liposome suspension to a quartz cuvette or a microplate.

-

Fluorescence Reading: Measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.

Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis

Objective: To quantitatively measure the binding affinity and kinetics of a protein to a DOPG-containing lipid bilayer.

Materials:

-

SPR instrument (e.g., Biacore)

-

L1 sensor chip

-

Prepared DOPG-containing liposomes (see Protocol 5.1)

-

Purified protein of interest

-

Running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Regeneration solution (e.g., 20 mM NaOH)

Procedure:

-

Chip Preparation: Equilibrate the L1 sensor chip with running buffer.

-

Liposome Immobilization: Inject the DOPG-containing liposomes over the sensor chip surface. The liposomes will rupture and form a supported lipid bilayer on the chip surface. A stable baseline indicates the successful formation of the bilayer.

-

Protein Injection: Inject the purified protein of interest at various concentrations over the immobilized lipid bilayer. The binding of the protein to the lipid surface will cause a change in the refractive index, which is measured in real-time as a change in resonance units (RU).

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the protein from the lipid bilayer.

-

Regeneration: Inject the regeneration solution to remove any remaining bound protein and regenerate the lipid surface for the next injection.

-

Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion and Future Directions

This compound is a cornerstone of the bacterial cell membrane, exerting a profound influence on its biophysical properties, protein function, and interactions with the environment. Its anionic nature is a key determinant of the membrane's surface charge, which has significant implications for antimicrobial resistance. The ability of bacteria to modify the headgroup of PG, as exemplified by the MprF system, underscores the dynamic and adaptive nature of the bacterial membrane in response to external threats.

For researchers and drug development professionals, a deep understanding of DOPG's function is critical. Targeting the biosynthesis of PG or its modification pathways presents a promising avenue for the development of novel antimicrobial agents that can circumvent existing resistance mechanisms. Furthermore, elucidating the specific interactions of essential membrane proteins with DOPG could pave the way for the design of molecules that disrupt these interactions, thereby inhibiting crucial cellular processes.

Future research should focus on obtaining more high-resolution structural information on DOPG-protein complexes, further quantifying the impact of DOPG on the biophysical properties of complex, multi-component bacterial membranes, and unraveling the intricate regulatory networks that control PG metabolism in response to diverse environmental cues. The continued development and application of advanced biophysical techniques and systems biology approaches will undoubtedly shed further light on the indispensable role of this ubiquitous phospholipid in the life of bacteria.

References

- 1. academic.oup.com [academic.oup.com]

- 2. MprF-Mediated Lysinylation of Phospholipids in Staphylococcus aureus Leads to Protection against Oxygen-Independent Neutrophil Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial lipid biophysics and membrane organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid domains in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane Thinning and Thickening Induced by Membrane-Active Amphipathic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Donnan Potential across the Outer Membrane of Gram-Negative Bacteria and Its Effect on the Permeability of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physical Properties of Bacterial Outer Membrane Models: Neutron Reflectometry & Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Protein-liposome interactions: the impact of surface charge and fluidisation effect on protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. MprF-mediated biosynthesis of lysylphosphatidylglycerol, an important determinant in staphylococcal defensin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spontaneous Formation of Dioleoylphosphatidylglycerol (DOPG) Vesicles

This technical guide provides a comprehensive overview of the principles and methodologies associated with the spontaneous formation of vesicles from 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DOPG). DOPG is an anionic phospholipid widely utilized in the creation of model membranes and liposomal drug delivery systems due to its biocompatibility and ability to form stable bilayers.

Core Principles of DOPG Vesicle Formation

The self-assembly of DOPG lipids into vesicles in an aqueous environment is a thermodynamically driven process, primarily governed by the hydrophobic effect. The amphipathic nature of DOPG, possessing a hydrophilic glycerol (B35011) headgroup and two hydrophobic oleoyl (B10858665) tails, dictates its behavior in water. To minimize the energetically unfavorable interactions between the hydrophobic tails and water molecules, DOPG monomers spontaneously organize into closed bilayer structures, forming vesicles.

DOPG is notable for its low phase transition temperature (Tm) of -18°C, meaning it exists in a liquid crystalline phase under most experimental conditions.[1][2] This fluidity is crucial for the formation and stability of vesicles. As an anionic lipid, the electrostatic interactions between the negatively charged phosphate (B84403) groups in the head region play a significant role in the vesicle's properties and formation, which are highly sensitive to environmental factors such as pH and ionic strength.

Critical Vesicle Concentration

Similar to the critical micelle concentration (CMC) for surfactants, there is a critical concentration for phospholipids (B1166683) above which vesicle formation occurs.[3][4] Below this concentration, lipids exist predominantly as monomers in solution. Once the concentration surpasses this threshold, the lipids aggregate to form bilayer structures. While specific CMC values for DOPG are not as readily cited as for detergents, the principle of a concentration-dependent aggregation is fundamental to its self-assembly.

Quantitative Data on DOPG Vesicle Properties

The physicochemical properties of DOPG vesicles are influenced by various factors. The following tables summarize key quantitative data from experimental studies.

Table 1: Physicochemical Properties of DOPG

| Property | Value/Description | Reference |

| Molar Mass | 774.95 g/mol | N/A |

| Main Transition Temperature (Tm) | -18 °C | [1][2] |

| Headgroup | Anionic (Phospho-rac-(1'-glycerol)) | [1][2] |

| Phase at Room Temperature | Liquid Crystalline (Lα) | [1][2] |

Table 2: Effect of pH on DOPG Vesicle Characteristics

The pH of the surrounding buffer significantly impacts the surface charge and size of DOPG vesicles due to the protonation/deprotonation of the phosphate and glycerol hydroxyl groups.

| pH | Average Diameter (nm) | Zeta Potential (mV) | Reference |

| 5.5 | Increases over pH range | Well below -25 mV | [5] |

| 7.5 | Increases over pH range | Well below -25 mV | [5] |

| 10 | Increases over pH range | Well below -25 mV | [5] |

Note: The study indicated a general trend of increasing size with pH, but specific mean diameters at each pH were not provided in a table format in the source material.

Table 3: Representative Dimensions of DOPG Vesicles

The size of DOPG vesicles is highly dependent on the preparation method. Cryo-TEM and scattering techniques provide detailed structural information.

| Preparation Method | Vesicle Type | Average Diameter | Membrane Thickness (Hydrophobic Part) | Reference |

| Extrusion | Small Unilamellar Vesicles (SUVs) | ~500 - 900 Å (50 - 90 nm) | 26.3 - 31.3 Å (SANS/SAXS) | [1] |

| Microinjection into cells | N/A | ~60 nm | N/A | [6] |

Experimental Protocols for DOPG Vesicle Preparation and Characterization

While DOPG vesicles can form spontaneously, standardized laboratory protocols are necessary to produce vesicles with controlled size distributions and lamellarity for research applications.

Vesicle Preparation by Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles of a defined size.

Protocol:

-

Lipid Film Formation:

-

Dissolve DOPG lipid powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

-

-

Hydration:

-

Hydrate the dry lipid film by adding an aqueous buffer (e.g., PBS, Tris) at a temperature above the lipid's Tm. Since DOPG's Tm is -18°C, this can be done at room temperature.

-

Agitate the flask by vortexing or gentle shaking. This process typically forms large, multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

-

Load the suspension into a gas-tight syringe and place it in an extruder apparatus fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

-

Force the lipid suspension through the membrane multiple times (typically an odd number, e.g., 11 or 21 times).[8] This process disrupts the MLVs and forces them to re-form as small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

-

Vesicle Preparation by Sonication

This method is used to produce small unilamellar vesicles (SUVs).

Protocol:

-

Prepare an MLV suspension as described in the thin-film hydration steps 1 and 2.

-

Submerge the tip of a probe sonicator into the lipid suspension.

-

Apply short bursts of sonication, ensuring the sample is kept cool in an ice bath to prevent lipid degradation.

-

Continue until the milky suspension becomes clear, indicating the formation of SUVs. Alternatively, a bath sonicator can be used.[8]

Characterization Techniques

1. Dynamic Light Scattering (DLS):

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of vesicles in suspension.[9] These fluctuations are correlated to the hydrodynamic diameter of the particles.[9][10]

-

Application: It is a rapid technique to determine the average vesicle size, size distribution, and polydispersity index (PDI).[9][10] A PDI value below 0.2 is generally indicative of a high-quality, monodisperse sample.[10]

2. Cryo-Transmission Electron Microscopy (Cryo-TEM):

-

Principle: A small aliquot of the vesicle suspension is applied to an EM grid, blotted to create a thin film, and then rapidly plunge-frozen in a cryogen (e.g., liquid ethane). This vitrification process preserves the vesicles in their native, hydrated state. The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.

-

Application: Cryo-TEM provides direct visualization of the vesicles, allowing for the confirmation of their morphology (e.g., spherical shape), lamellarity (unilamellar vs. multilamellar), and size distribution.[1][11][12] It can also be used to measure membrane thickness.[13]

3. Zeta Potential Measurement:

-

Principle: This technique measures the electrophoretic mobility of the vesicles in an applied electric field. This mobility is then used to calculate the zeta potential, which is an indicator of the magnitude of the electrostatic charge at the vesicle surface.

-

Application: For DOPG vesicles, this measurement confirms their negative surface charge and can be used to study how factors like pH or the binding of molecules affect this charge.[5]

Visualizations of Workflows and Pathways

Diagram 1: Conceptual Workflow of Spontaneous Vesicle Formation

Caption: Logical flow of DOPG self-assembly from monomers to vesicles.

Diagram 2: Experimental Workflow for Vesicle Preparation and Characterization

Caption: Standard lab procedure for preparing and analyzing DOPG vesicles.

Diagram 3: Hypothetical Drug Interaction with a DOPG Vesicle

Caption: Conceptual pathway of a DOPG vesicle delivering a cationic drug.

References

- 1. mdpi.com [mdpi.com]

- 2. Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rpdata.caltech.edu [rpdata.caltech.edu]

- 8. mse.iastate.edu [mse.iastate.edu]

- 9. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamic Light Scattering (DLS)-Based Exosome Characterization Service - Creative Biostructure Exosome [creative-biostructure.com]

- 11. Cryo-transmission electron microscopy of a superstructure of fluid dioleoylphosphatidylcholine (DOPC) membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Behavior of DOPG Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phase behavior of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) lipid bilayers, a crucial area of study for understanding biological membranes and for the development of drug delivery systems. DOPG, an anionic phospholipid, is a key component of bacterial and mammalian cell membranes, and its physical state plays a significant role in membrane function, including permeability, fluidity, and protein interactions.

Core Phase Behavior of DOPG Bilayers

Under typical experimental conditions, DOPG exists in the liquid crystalline (Lα) phase due to its low main phase transition temperature (Tm) of -18°C.[1][2][3][4][5] This fluid state is characterized by the disordered arrangement of its acyl chains, allowing for lateral diffusion of lipid molecules within the bilayer. The phase behavior of lipid bilayers is primarily governed by the van der Waals interactions between adjacent lipid tails, with longer and more saturated chains leading to a more ordered, gel-like state.

Physical Properties of DOPG Bilayers

The physical characteristics of DOPG bilayers are essential for understanding their behavior in various environments. Key properties are summarized in the table below.

| Property | Value | Conditions |

| Main Phase Transition Temperature (Tm) | -18 °C | --- |

| Area per lipid | 71 Ų | Molecular Dynamics Simulation |